molecular formula C11H11N3O2 B3049500 Ethyl 8-amino-1,6-naphthyridine-3-carboxylate CAS No. 2089651-29-4

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate

Cat. No.: B3049500
CAS No.: 2089651-29-4
M. Wt: 217.22
InChI Key: FLKMBYGQUUFLBN-UHFFFAOYSA-N
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Description

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Mechanism of Action

Target of Action

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate is a type of 1,6-naphthyridine, which has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity . The primary target of this compound is the c-Met kinase, a protein that plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .

Mode of Action

The compound interacts with the c-Met kinase by binding to its active site, thereby inhibiting its activity . This interaction results in the disruption of the signaling pathways regulated by c-Met kinase, leading to the inhibition of cancer cell proliferation .

Biochemical Pathways

The inhibition of c-Met kinase by this compound affects various biochemical pathways. These include pathways involved in cell growth and survival, such as the PI3K/AKT and MAPK pathways . The disruption of these pathways leads to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by high gastrointestinal absorption and a moderate lipophilicity (Log Po/w (iLOGP): 1.74) . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth and proliferation. By inhibiting the activity of c-Met kinase, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the death of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and solubility, which in turn can impact its bioavailability and efficacy . Furthermore, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action by altering its absorption, distribution, metabolism, or excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-amino-1,6-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent functionalization to introduce the amino group at the 8-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives.

Scientific Research Applications

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .

Properties

IUPAC Name

ethyl 8-amino-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKMBYGQUUFLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=NC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193355
Record name 1,6-Naphthyridine-3-carboxylic acid, 8-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089651-29-4
Record name 1,6-Naphthyridine-3-carboxylic acid, 8-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089651-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine-3-carboxylic acid, 8-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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